2-Chlorobenzylidenemalononitrile

Description

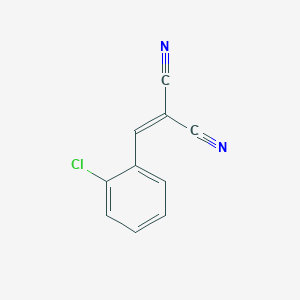

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNZXLAFIPKXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2, Array | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020297 | |

| Record name | (2-Chlorobenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-chlorobenzylidene malononitrile appears as white crystalline solid or light beige powder. Odor of pepper. (NTP, 1992), White crystalline solid with a pepper-like odor; [NIOSH], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a pepper-like odor. | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzylidene malonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/333 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorobenzylidene malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

590 to 599 °F at 760 mmHg (NTP, 1992), 310-315 °C, 590-599 °F | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROBENZALMALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/333 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorobenzylidene malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 61 °F (NTP, 1992), Sparingly soluble in water, Soluble in acetone, dioxane, methylene chloride, ethyl acetate, benzene; sparingly soluble in water, Solubility in water, g/100ml at 20 °C: 0.1-0.5, Insoluble | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROBENZALMALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Chlorobenzylidene malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.5, 6.52 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/333 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.4e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 3.4X10-5 mm Hg at 20 °C, Vapor pressure, Pa at ? °C: 0.0045, 0.00003 mmHg | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzylidene malonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROBENZALMALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/333 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorobenzylidene malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline solid | |

CAS No. |

2698-41-1 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzalmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobmn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-[(2-chlorophenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chlorobenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-chlorophenyl)methylene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8317IAV7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROBENZALMALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/333 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Malononitrile, o-chlorobenzylidene- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OO381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

203 °F (NTP, 1992), 95-96 °C, 93-96 °C, 203-205 °F | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19984 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROBENZALMALONONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/333 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorobenzylidene malononitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Chlorobenzylidenemalononitrile synthesis mechanism via Knoevenagel condensation.

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzylidenemalononitrile via Knoevenagel Condensation

Introduction

This compound (CS), a compound widely known for its potent lachrymatory effects, is a significant molecule in various chemical fields. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[1] In the synthesis of CS, 2-chlorobenzaldehyde reacts with malononitrile.[3][4] This technical guide provides a detailed overview of the synthesis mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Knoevenagel Condensation

The synthesis of this compound from 2-chlorobenzaldehyde and malononitrile proceeds through a base-catalyzed Knoevenagel condensation. The mechanism can be delineated into three primary stages:

-

Enolate Formation : A weak base, such as piperidine or pyridine, abstracts an acidic proton from the active methylene group of malononitrile.[5][6] This deprotonation results in the formation of a resonance-stabilized carbanion, also known as an enolate.[7]

-

Nucleophilic Attack : The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[5] This step leads to the formation of an aldol-type addition intermediate.

-

Dehydration : The intermediate undergoes dehydration, typically through an E1cB elimination mechanism, to yield the final stable α,β-unsaturated product, this compound, and a water molecule.[5]

References

Unveiling the Chemistry and Biological Activity of 2-Chlorobenzylidenemalononitrile for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chlorobenzylidenemalononitrile (CS), a potent lachrymatory agent, is a valuable tool in scientific research, primarily for its selective activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its application in research, particularly in the fields of sensory neuroscience and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research settings. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [2] |

| Appearance | White crystalline solid or light beige powder with a pepper-like odor. | [1] |

| Melting Point | 93-95 °C | [1] |

| Boiling Point | 310-315 °C | [1] |

| Vapor Pressure | 0.000034 mmHg at 20 °C | [3] |

| Solubility | Slightly soluble in water. Soluble in acetone, benzene, chloroform, and ethanol. | [1] |

| Octanol-Water Partition Coefficient (logP) | 2.3 (XLogP3) | [1] |

| Stability | Stable under normal conditions. Decomposes upon heating, emitting toxic fumes. | [1] |

Research Applications in Drug Discovery and Pain Research

This compound's primary research application lies in its potent and selective agonism of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory irritation.[4][5] This makes it an invaluable tool for:

-

Target Validation: Confirming the role of TRPA1 in various physiological and pathological processes.

-

High-Throughput Screening: Serving as a positive control in assays designed to identify novel TRPA1 antagonists.[6]

-

Pain and Inflammation Models: Inducing acute pain and neurogenic inflammation in preclinical models to study the efficacy of new analgesic and anti-inflammatory drugs.[4][7]

-

Sensory Neuron Research: Investigating the mechanisms of sensory neuron activation and sensitization.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Knoevenagel Condensation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

2-chlorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 molar equivalent) and malononitrile (1 molar equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.05 molar equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold distilled water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Logical Workflow for Synthesis:

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

In Vitro Calcium Influx Assay in TRPA1-Expressing Cells

This protocol details a cell-based assay to measure the activation of TRPA1 by this compound.

Materials:

-

HEK293 cells stably expressing human TRPA1 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed TRPA1-expressing HEK293 cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

Compound Addition and Measurement: Place the plate in a fluorescence microplate reader.

-

Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).

-

Establish a baseline fluorescence reading for a few seconds.

-

Add varying concentrations of this compound (prepared in HBSS from the DMSO stock) to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for several minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPA1 activation. Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to quantify the response.

Experimental Workflow for Calcium Influx Assay:

Caption: Workflow for a cell-based calcium influx assay to measure TRPA1 activation.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the activation of the TRPA1 ion channel, which is predominantly expressed on sensory neurons.

Caption: Signaling pathway of this compound (CS) via TRPA1 activation in sensory neurons.

References

- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 2698-41-1 | Benchchem [benchchem.com]

- 4. Towards Development of a Dermal Pain Model: In Vitro Activation of Rat and Human Transient Receptor Potential Ankyrin Repeat 1 and Safe Dermal Injection of o-Chlorobenzylidene Malononitrile to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

- 6. core.ac.uk [core.ac.uk]

- 7. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzylidenemalononitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the key spectroscopic data used for the structural elucidation and characterization of 2-Chlorobenzylidenemalononitrile (also known as CS gas), CAS Number 2698-41-1.[1][2][3] The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound (C₁₀H₅ClN₂) relies on a combination of spectroscopic techniques.[1] The following sections summarize the quantitative data obtained from ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): There is a lack of consistently reported and verifiable public data for the ¹H NMR spectrum of this compound. Data for the isomeric 4-chlorobenzylidenemalononitrile is available, but data for the 2-chloro (ortho) isomer is not clearly established in the reviewed literature. Researchers should acquire a reference spectrum under their specific experimental conditions for unambiguous characterization.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides chemical shifts for the unique carbon atoms within the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) on a 100 MHz instrument.

| Chemical Shift (δ) in ppm | Assignment (Tentative) |

| 158.4 | Vinylic Carbon (C=C) |

| 133.1 | Aromatic Carbon (C-Cl) |

| 131.8 | Aromatic Carbon |

| 129.9 | Aromatic Carbon |

| 129.6 | Aromatic Carbon |

| 113.4 | Nitrile Carbon (C≡N) |

| 112.3 | Nitrile Carbon (C≡N) |

| 83.5 | Vinylic Carbon (C(CN)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The nitrile (C≡N) stretching band is a key diagnostic peak.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| 2185–2190 | Nitrile (C≡N) Stretch |

| ~3030 | Aromatic C-H Stretch |

| 1700–1500 | Aromatic C=C Bending |

| 1680–1620 | Alkene C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 188.61 g/mol .[1] Electron ionization (EI) is a common method for this analysis.

| Mass-to-Charge Ratio (m/z) | Interpretation | Relative Abundance |

| 188 | [M]⁺ Molecular Ion | Second Highest |

| 153 | [M-Cl]⁺ Fragment | Top Peak |

| 126 | [M-Cl-HCN]⁺ Fragment | Third Highest |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Instrumentation: Data is typically acquired on a high-field NMR spectrometer, such as a Bruker AM-270 or a 400 MHz equivalent.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly CDCl₃.

-

Data Acquisition:

-

¹H NMR: Spectra are recorded at a field strength of 250 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

-

¹³C NMR: Spectra are recorded at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

-

IR Spectroscopy Protocol

-

Instrumentation: Infrared spectra are determined using a grating spectrophotometer, such as a Perkin-Elmer 521, or a modern Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is standard. The solid sample is mixed with infrared-quality KBr and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) may be used.

-

Data Acquisition: The spectrum is scanned over the standard mid-IR range (typically 4000-650 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is used.[4]

-

Chromatographic Conditions:

-

Column: A capillary column such as an Agilent Ultra alloy-5 (30m × 0.25mm × 0.25μm) is suitable.

-

Carrier Gas: Argon or Helium.

-

Temperature Program: A typical program involves an initial temperature of 50°C, held for one minute, followed by a ramp up to 300°C at a rate of 8°C/min.[4]

-

Inlet Temperature: 280°C.[4]

-

-

Mass Spectrometry Conditions:

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for spectroscopic characterization.

References

A Technical Guide to the Toxicological Profile and In Vitro Effects of 2-Chlorobenzylidenemalononitrile (CS)

Abstract

2-Chlorobenzylidenemalononitrile (CS) is a cyanocarbon compound widely utilized as a potent lachrymatory agent in riot control, commonly known as CS gas.[1][2] While its effects are often considered transient, in vitro research reveals significant biological interactions at the cellular level. The primary mechanism of action for CS is the potent and selective activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which mediates pain, irritation, and neurogenic inflammation.[3][4][5][6] Cellular studies demonstrate that exposure to CS induces dose-dependent cytotoxicity, a robust pro-inflammatory response characterized by the release of cytokines such as IL-6 and TNF-α, and significant genotoxicity.[7][8] Notably, its genotoxic effects are believed to arise not from direct DNA interaction, but from the disruption of the mitotic apparatus, leading to aneuploidy.[7] This guide provides a comprehensive overview of the toxicological profile of CS, focusing on its in vitro effects, underlying signaling pathways, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Toxicological Profile: Mechanism of Action

Primary Target: TRPA1 Activation

The principal molecular target of this compound is the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key sensor for environmental irritants and painful stimuli.[5] CS is an extremely potent and selective agonist of the human TRPA1 receptor.[3][4] Its activation mechanism involves the covalent modification of reactive cysteine residues within the active site of the TRPA1 channel.[3][5] This irreversible binding locks the channel in an open state, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This rapid depolarization of sensory neurons triggers the sensations of intense pain and irritation characteristic of CS exposure and initiates a cascade of neurogenic inflammation.[6]

Metabolism

In biological systems, CS is primarily metabolized through hydrolysis. The reaction yields o-chlorobenzaldehyde and malononitrile.[7][9] In vivo studies have demonstrated that the liver plays a significant role in this metabolic process.[9] It is important to note that while the hydrolysis products are less cytotoxic than the parent CS compound, o-chlorobenzaldehyde has been shown to contribute to the aneuploidogenic (chromosome number altering) effects of CS.[7]

In Vitro Effects of CS Exposure

Cytotoxicity

CS demonstrates significant cytotoxic effects across various cell lines in a dose-dependent manner. Studies on RAW 264.7 macrophages showed a progressive decrease in cell viability with increasing concentrations of CS over a 24-hour period.[8] Similarly, CS was found to be highly cytotoxic to V79 Chinese hamster cells, far more so than its primary metabolites.[7]

Table 1: Quantitative Cytotoxicity Data for this compound (CS)

| Cell Line | Concentration Range | Exposure Duration | Key Findings | Reference |

| RAW 264.7 Macrophages | 37.5 - 300 µg/mL | 24 hours | Dose-dependent decrease in cell viability and increase in LDH release. | [8] |

| V79 Chinese Hamster Cells | Not specified (comparative) | Not specified | Significantly more cytotoxic than its hydrolysis products, o-chlorobenzaldehyde and malononitrile. | [7] |

| Mouse L5178Y Lymphoma Cells | 2.5 µg/mL | Not specified | Induced trifluorothymidine resistance, indicating mutagenicity. | [9] |

Inflammatory Response

CS is a potent inducer of inflammation. This response is largely mediated by its activation of the TRPA1 channel, which triggers the release of inflammatory mediators.[5][6] In vitro experiments using RAW 264.7 macrophages have quantified this effect, showing that CS stimulation leads to a significant, dose-dependent increase in the production and secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8]

Table 2: In Vitro Inflammatory Response to this compound (CS)

| Cell Line | Concentration Range | Exposure Duration | Cytokine Measured | Key Findings | Reference |

| RAW 264.7 Macrophages | 37.5 - 300 µg/mL | 24 hours | IL-6 | Dose-dependent increase in both protein (ELISA) and mRNA (RT-PCR) levels. | [8] |

| RAW 264.7 Macrophages | 37.5 - 300 µg/mL | 24 hours | TNF-α | Dose-dependent increase in both protein (ELISA) and mRNA (RT-PCR) levels. | [8] |

Genotoxicity and DNA Damage

CS exhibits clear genotoxic activity in vitro, though its mechanism appears to be indirect. It has been shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei in various hamster cell lines.[7][9] However, studies indicate that CS does not elicit DNA repair synthesis, suggesting it does not cause direct DNA damage (e.g., adducts or strand breaks).[7] The prevailing hypothesis is that the observed genotoxic and mutagenic effects are a consequence of CS interfering with the mitotic apparatus of the cell, leading to chromosomal aneuploidy.[7]

Table 3: In Vitro Genotoxicity of this compound (CS)

| Cell Line | Concentration | Endpoint | Key Findings | Reference |

| Chinese Hamster Ovary (CHO) | ≥ 6 µg/mL | Sister Chromatid Exchanges & Chromosomal Aberrations | CS induced both endpoints, with and without metabolic activation (S9). | [9] |

| V79 Chinese Hamster Cells | Not specified | Micronuclei Induction & Gene Mutations | Efficiently induced both micronuclei and 6-thioguanine resistant mutants. | [7] |

| V79 Chinese Hamster Cells | Not specified | DNA Repair Synthesis | Did not elicit DNA repair synthesis. | [7] |

Key Signaling Pathways

TRPA1-Mediated Signaling

The interaction of CS with the TRPA1 channel is the primary event initiating its biological effects. This activation leads directly to nociceptive signaling and neurogenic inflammation.

Downstream Inflammatory Pathways: cGAS-STING, MAPK, and NF-κB

The cellular stress and damage induced by CS can activate downstream signaling cascades. Damage to the nucleus or mitochondria can release self-DNA into the cytoplasm, which is sensed by the cGAS-STING pathway. This pathway, along with the MAPK pathway, can converge on the activation of NF-κB, a master regulator of inflammatory gene transcription, leading to the production of cytokines observed in vitro.[10][11][12]

Experimental Protocols

In Vitro Cytotoxicity Assay (Macrophage Model)

This protocol is based on methodologies used to assess the cytotoxicity of CS on RAW 264.7 macrophages.[8]

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of CS (e.g., 0, 37.5, 75, 150, 300 µg/mL). A vehicle control (e.g., DMSO) is included.

-

Incubation: Cells are incubated with the compound for 24 hours.

-

Endpoints:

-

Cell Viability (MTT Assay): MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and absorbance is read at ~570 nm. Viability is expressed as a percentage of the vehicle control.

-

Membrane Integrity (LDH Assay): Supernatant is collected from each well before cell lysis. The activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available colorimetric assay kit.

-

In Vitro Inflammatory Response Assay (ELISA & RT-PCR)

This protocol outlines the steps to quantify the inflammatory cytokine response from macrophages exposed to CS.[8]

-

Cell Culture and Treatment: Follow the same procedure as described in Protocol 4.1 for seeding and treating RAW 264.7 cells with CS for 24 hours.

-

Protein Level Measurement (ELISA):

-

Collect the cell culture supernatant after the 24-hour treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for murine IL-6 and TNF-α.

-

Follow the manufacturer's instructions to quantify the concentration of each cytokine in the supernatant.

-

-

mRNA Expression Level (RT-PCR):

-

After removing the supernatant, lyse the remaining cells in the wells and extract total RNA using a suitable kit (e.g., TRIzol method).

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) using primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative fold change in gene expression compared to the vehicle-treated control cells.

-

In Vitro Genotoxicity Assay (Micronucleus Test)

This protocol provides a general framework for assessing the aneuploidogenic potential of CS, based on established methods.[7]

-

Cell Line: V79 Chinese hamster lung fibroblasts or Chinese Hamster Ovary (CHO) cells.

-

Treatment: Culture cells with various concentrations of CS for a duration that covers at least one full cell cycle (e.g., 24 hours).

-

Cytokinesis Block: After treatment, add a cytokinesis inhibitor (e.g., Cytochalasin B) to the culture medium. This allows nuclear division to occur but prevents cell division, trapping cells that have completed mitosis in a binucleated state.

-

Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000) for the presence of micronuclei. A micronucleus is a small, separate nucleus that forms when a whole chromosome or a chromosome fragment fails to be incorporated into the main daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

The in vitro toxicological profile of this compound is defined by its potent activity as a TRPA1 agonist. This primary interaction precipitates a cascade of downstream effects, including significant cytotoxicity, a robust pro-inflammatory response driven by cytokine release, and indirect genotoxicity through the induction of chromosomal abnormalities. The experimental models and pathways detailed in this guide underscore the multifaceted cellular impact of CS exposure. This information is critical for researchers investigating the mechanisms of chemical irritants, for scientists developing potential countermeasures or therapeutics to mitigate exposure effects, and for professionals involved in safety and risk assessment.

References

- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CS gas - Wikipedia [en.wikipedia.org]

- 3. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity and cytotoxicity of 2-chlorobenzylidene malonitrile (CS) and metabolites in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cGAS-STING, p38 MAPK, and p53 pathways link genome instability to accelerated cellular senescence in ATM-deficient murine lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between the cGAS-STING and NF-κB pathways-role in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Agonist Activity of 2-Chlorobenzylidenemalononitrile on TRPA1 in Sensory Nerve Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 2-Chlorobenzylidenemalononitrile (CS gas) as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory nerve activation and nociception. This document outlines the molecular mechanisms of action, detailed experimental protocols for studying this interaction, and a summary of key quantitative data.

Introduction: The TRPA1 Channel and the Irritant CS Gas

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the plasma membrane of a subset of primary sensory neurons, including nociceptors. It functions as a critical sensor of a wide array of noxious environmental irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization, action potential generation, and the sensation of pain, itch, and neurogenic inflammation.

This compound, commonly known as CS gas, is a potent lachrymatory agent and riot control agent. Its powerful irritant effects are primarily mediated through the activation of TRPA1 channels on sensory nerve endings in the eyes, respiratory tract, and skin. Understanding the molecular interactions between CS gas and TRPA1 is crucial for the development of novel analgesics and anti-inflammatory therapeutics targeting this pathway.

Mechanism of Action: Covalent Modification

CS gas, like many other pungent TRPA1 agonists, is an electrophilic compound. Its mechanism of action involves the covalent modification of specific nucleophilic amino acid residues within the TRPA1 channel protein. This irreversible binding leads to a conformational change in the channel, causing it to open and allow cation influx.

Mass spectrometry studies have identified several cysteine residues in the N-terminal cytoplasmic domain of TRPA1 as the primary targets for covalent modification by electrophilic agonists. The reaction between the electrophilic carbon of the benzylidene group in CS gas and the thiol group of cysteine residues forms a stable thioether bond, leading to sustained channel activation.

Quantitative Data: Potency of CS Gas as a TRPA1 Agonist

The potency of this compound in activating the human TRPA1 channel has been quantified in several studies using different experimental systems. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.

| Parameter | Cell Type | Assay Method | EC50 Value (nM) | Reference |

| EC50 | HEK293 cells expressing human TRPA1 | Ca2+ fluorimetry | 63 | |

| EC50 | HEK293 cells expressing human TRPA1 | Ca2+ fluorimetry | 214 | |

| EC50 | HEK293 cells expressing human TRPA1 | Ca2+ fluorimetry | 327 |

Note: Variations in EC50 values can be attributed to differences in experimental conditions, such as cell lines, expression levels of the channel, and specific assay parameters.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol describes the recording of TRPA1 channel currents activated by CS gas in Human Embryonic Kidney (HEK) 293 cells heterologously expressing the human TRPA1 channel.

4.1.1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Transiently transfect the cells with a plasmid encoding human TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

4.1.2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm.

-

CS Gas Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution immediately before use.

4.1.3. Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a transfected cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Record baseline currents for a stable period.

-

Apply CS gas at various concentrations by switching the perfusion solution.

-

To assess the voltage-dependence of the current, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) before and during agonist application.

-

Wash out the agonist with the external solution to observe current deactivation, although due to the covalent nature of the interaction, washout may be incomplete.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol details the measurement of intracellular calcium influx in primary cultured dorsal root ganglion (DRG) neurons in response to CS gas application.

4.2.1. DRG Neuron Culture:

-

Isolate dorsal root ganglia from rodents (e.g., rats or mice) under sterile conditions.

-

Dissociate the ganglia into single cells using a combination of enzymatic (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin).

-

Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) for 24-48 hours before imaging.

4.2.2. Dye Loading and Solutions:

-

Imaging Buffer (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4.

-

Fluo-4 AM Loading Solution: Prepare a 2 µM solution of Fluo-4 AM in the imaging buffer. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye loading.

-

CS Gas Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the imaging buffer.

4.2.3. Imaging Procedure:

-

Incubate the cultured DRG neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

-

Wash the cells with the imaging buffer for 15-20 minutes to allow for de-esterification of the dye.

-

Mount the coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm) at a defined frequency (e.g., 1 frame every 2 seconds).

-

Perfuse the chamber with the imaging buffer containing various concentrations of CS gas.

-

Continue to acquire images to monitor the change in intracellular calcium concentration, which is reflected by an increase in Fluo-4 fluorescence intensity.

-

At the end of the experiment, apply a high concentration of a depolarizing agent (e.g., 50 mM KCl) to confirm cell viability and to obtain a maximal calcium response for data normalization.

-

Analyze the data by measuring the change in fluorescence intensity over time in individual neurons.

Signaling Pathways

The activation of TRPA1 by this compound in sensory neurons initiates a cascade of intracellular events that contribute to the sensation of pain and neurogenic inflammation.

Upon covalent modification by CS gas, the TRPA1 channel opens, leading to a primary influx of Ca2+ into the neuron. This initial calcium signal can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum.

The elevated intracellular Ca2+ concentration acts as a second messenger, triggering several downstream signaling pathways. A key consequence is the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve terminals. These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability, which are hallmarks of neurogenic inflammation. The activation of TRPA1 can also lead to the production of reactive oxygen species (ROS), which can further sensitize the TRPA1 channel, creating a positive feedback loop that enhances the pain signal.

Conclusion

This compound is a potent agonist of the TRPA1 ion channel, acting through covalent modification of cysteine residues to induce channel opening and sensory nerve activation. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the intricate interactions between CS gas and TRPA1. A thorough understanding of these mechanisms is paramount for the development of targeted therapies for pain, inflammation, and other conditions involving TRPA1 hyperactivity. Further research into the specific downstream signaling cascades and the potential for developing selective TRPA1 antagonists holds significant promise for future therapeutic interventions.

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-Chlorobenzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzylidenemalononitrile (CS), a white crystalline solid with a pepper-like odor, is widely known as a riot control agent. Its use in civilian and military applications necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the primary mechanisms by which CS degrades in the environment, including thermal degradation, hydrolysis, photolysis, and microbial degradation. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental impact and persistence of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of CS is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Odor | Pepper-like | [2] |

| Melting Point | 93-95 °C | |

| Boiling Point | 310-315 °C | |

| Water Solubility | Sparingly soluble | [1] |

| Vapor Pressure | 6.9 x 10⁻⁵ mmHg at 25 °C |

Thermal Degradation

The thermal degradation of this compound is a significant pathway, particularly when the compound is dispersed via pyrotechnic devices. Studies have shown that heating CS in an inert atmosphere at temperatures ranging from 300 to 900°C results in the formation of numerous degradation products.[3][4][5][6]

Key Thermal Degradation Products:

The following table summarizes the major organic compounds identified following the thermal degradation of CS at various temperatures, as analyzed by gas chromatography-mass spectrometry (GC-MS).

| Compound | Observed at 300°C | Observed at 500°C | Observed at 700°C | Observed at 900°C |

| 2-Chlorobenzaldehyde | Yes | Yes | Yes | Yes |

| Malononitrile | Yes | Yes | Yes | Yes |

| 2-Chlorobenzonitrile | No | Yes | Yes | Yes |

| 2-Chlorotoluene | No | No | Yes | Yes |

| Naphthalene | No | No | Yes | Yes |

| 2-Chlorostyrene | No | No | Yes | Yes |

| Indene | No | No | Yes | Yes |

| Quinoline | No | No | Yes | Yes |

| Biphenyl | No | No | Yes | Yes |

| Acenaphthylene | No | No | Yes | Yes |

| Fluorene | No | No | No | Yes |

| Phenanthrene | No | No | No | Yes |

| Anthracene | No | No | No | Yes |

| Fluoranthene | No | No | No | Yes |

| Pyrene | No | No | No | Yes |

This table is a summary of findings from multiple studies and may not be exhaustive.

Experimental Protocol: Thermal Degradation Analysis

A typical experimental setup for studying the thermal degradation of CS involves the following steps:

-

Sample Preparation: A known quantity of purified this compound is placed in a combustion boat.

-

Thermal Decomposition: The boat is introduced into a quartz tube housed within a tube furnace. The furnace is heated to a specific temperature (e.g., 300, 500, 700, or 900°C) under a continuous flow of an inert gas, such as nitrogen.[4][5][6]

-

Analyte Trapping: The effluent gas from the furnace, containing the degradation products, is passed through an impinger containing a suitable solvent (e.g., dichloromethane) to trap the organic compounds.[4][5][6]

-

Analysis: The solvent containing the trapped analytes is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual degradation products.[4][5][6]

Experimental workflow for thermal degradation analysis.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. The reaction involves the cleavage of the benzylidene-malononitrile bond, yielding two primary products: 2-chlorobenzaldehyde and malononitrile.[7]

Hydrolysis Pathway:

References

- 1. This compound | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] MICROBIAL METABOLISM OF NITRILES AND ITS BIOTECHNOLOGICAL POTENTIAL | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Agonist Action of 2-Chlorobenzylidenemalononitrile on TRPA1 Channels: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism by which 2-Chlorobenzylidenemalononitrile (CS gas), a potent lachrymatory agent, activates the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended for researchers, scientists, and drug development professionals investigating sensory biology, pain, and inflammation.

Core Mechanism: Covalent Modification of TRPA1

This compound is a powerful electrophile that activates TRPA1 channels, which are expressed on nociceptive sensory neurons.[1][2][3] The primary mechanism of action involves the covalent modification of specific cysteine residues within the N-terminal region of the TRPA1 protein.[1][4][5] This irreversible binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[6][7]

Several studies have identified key cysteine residues that are crucial for the activation of TRPA1 by CS gas and other electrophiles. Site-directed mutagenesis experiments have demonstrated that the mutation of cysteine residues at positions 621 (C621) and 665 (C665) significantly attenuates or abolishes the response to these agonists.[8][9][10] This covalent adduction is a hallmark of the activation of TRPA1 by a wide range of environmental irritants and endogenous inflammatory mediators.[4][5]

Quantitative Analysis of TRPA1 Activation by CS Gas

The potency of this compound as a TRPA1 agonist has been quantified in various in vitro systems. The following table summarizes key quantitative data from published studies.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (CS) | Fluorometric Imaging Plate Reader (FDSS) | hTRPA1-transfected CHO | EC₅₀ | ~10 nM | [3] |

| This compound (CS) | Patch Clamp (-30 mV) | hTRPA1-transfected CHO | EC₅₀ | ~5 nM | [3] |

Signaling Pathways and Physiological Consequences

The activation of TRPA1 by this compound initiates a cascade of intracellular signaling events, culminating in the physiological responses associated with exposure to this tear gas.

Signaling Cascade

The binding of CS gas to TRPA1 and the subsequent channel opening leads to a rapid influx of Ca²⁺. This increase in intracellular calcium concentration is a critical second messenger that triggers downstream signaling pathways.

Physiological Ramifications

The depolarization of nociceptive neurons triggers the sensation of sharp, stinging pain and irritation in the eyes, respiratory tract, and skin.[11][12] The activation of TRPA1 also leads to neurogenic inflammation, characterized by the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from sensory nerve endings.[12] This contributes to the erythema, edema, and bronchoconstriction observed upon exposure to CS gas.